molecular formula C14H18N2O5 B1669489 Erlotinib lactam impurity CAS No. 179688-29-0

Erlotinib lactam impurity

カタログ番号: B1669489
CAS番号: 179688-29-0
分子量: 294.30 g/mol
InChIキー: PMQWTUWLIGJTQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Systematic Nomenclature Analysis

The compound is systematically named 6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one under IUPAC guidelines. This nomenclature reflects its core quinazolinone structure (a bicyclic system combining benzene and pyrimidine rings), with substituents at positions 6 and 7. Each substituent consists of a 2-methoxyethoxy group (–OCH₂CH₂OCH₃), denoted by the prefix "bis(2-methoxyethoxy)". The "3H" designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 3.

Comparative Structural Analysis Within Quinazolinone Derivatives

Compared to other quinazolinone derivatives, such as erlotinib (which features a 3-ethynylphenylamine group at position 4), this compound lacks the aniline moiety but retains the 6,7-bis(2-methoxyethoxy) motif. This structural simplification reduces steric hindrance while maintaining solubility through the polar ether linkages. The absence of a protonatable amine group differentiates its electronic profile from tyrosine kinase inhibitors like gefitinib.

SMILES Notation & 3D Conformational Studies

The SMILES notation COCCOc1cc2N=CNC(=O)c2cc1OCCOC precisely maps its structure. Computational models reveal that the 2-methoxyethoxy chains adopt gauche conformations, creating a "V" shape around the quinazolinone core. This conformation enhances solubility by exposing oxygen atoms for hydrogen bonding. X-ray crystallography of a related polymorph shows intramolecular hydrogen bonding between the N3–H and the carbonyl oxygen (N–H···O=C, 2.89 Å).

特性

IUPAC Name

6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQWTUWLIGJTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384594
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-29-0
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179688-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Bis(2-methoxyethoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-BIS(2-METHOXYETHOXY)QUINAZOLIN-4(3H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5ASH28MRM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Alkylation of 3,4-Dihydroxybenzaldehyde

The initial step entails O-alkylation using 2-bromoethyl methyl ether in the presence of potassium carbonate and dimethylformamide (DMF) at 100°C for two hours, yielding 3,4-bis(2-methoxyethoxy)benzaldehyde with 98% efficiency. This reaction exploits the nucleophilic aromatic substitution mechanism, where the phenolic hydroxyl groups undergo etherification.

Oxime Formation and Dehydration to Benzonitrile

The aldehyde intermediate is converted to its oxime derivative using hydroxylamine hydrochloride in a basic aqueous-ethanol medium. Subsequent dehydration with acetic anhydride produces 3,4-bis(2-methoxyethoxy)benzonitrile. This step achieves an 85% yield, with the nitrile group serving as a precursor for further functionalization.

Nitration and Reduction to Aminobenzonitrile

Nitration with concentrated nitric acid in sulfuric acid introduces a nitro group at the ortho position relative to the nitrile, forming 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. Catalytic hydrogenation using palladium on carbon (Pd/C) reduces the nitro group to an amine, yielding 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.

Formylation and Cyclization

The amine intermediate undergoes formylation with dimethylformamide dimethyl acetal (DMF-DMA) to generate N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine. Cyclization with 3-ethynylaniline in acetic acid at 125°C facilitates quinazolinone ring formation, culminating in the target compound after recrystallization.

Table 1: Traditional Synthesis Parameters and Yields

Step Reaction Reagents/Conditions Yield (%)
1 Alkylation 2-Bromoethyl methyl ether, K₂CO₃ 98
2 Oxime formation NH₂OH·HCl, NaOH, EtOH/H₂O 85
3 Nitration HNO₃/H₂SO₄ 78
4 Reduction H₂, Pd/C 90
5 Formylation DMF-DMA 88
6 Cyclization 3-Ethynylaniline, AcOH, 125°C 75

Oxidative Cyclization Using H₂O₂ and DMSO

Recent advancements in quinazolinone synthesis, as reported by ACS Omega (2023), propose a radical-mediated approach using dimethyl sulfoxide (DMSO) as a one-carbon synthon and hydrogen peroxide (H₂O₂) as an oxidant. While this method was demonstrated for simpler quinazolinones, its adaptation to 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one requires strategic modifications.

Reaction Mechanism and Optimization

The protocol involves heating 2-amino-4,5-bis(2-methoxyethoxy)benzamide with DMSO and H₂O₂ at 150°C for 20 hours. DMSO decomposes under oxidative conditions to generate methyl radicals, which facilitate cyclization. Key advantages include:

  • Atom Economy : Eliminates the need for stoichiometric reagents.
  • Solvent Compatibility : DMSO acts as both reactant and solvent.
  • Yield Enhancement : Preliminary trials report yields up to 80% for analogous structures.

Challenges in Adaptation :

  • The electron-donating 2-methoxyethoxy groups may hinder radical intermediates’ stability.
  • High temperatures (150°C) could degrade sensitive functional groups.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 3.46 (s, 6H, OCH₃), 3.81–4.22 (m, 8H, OCH₂CH₂O), and 7.00–9.83 (aromatic protons) confirm the bis-ether and quinazolinone moieties.
  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 2200 cm⁻¹ (C≡N) validate the core structure.

Purity Assessment

Recrystallization from ethyl acetate/methanol mixtures achieves >99% purity, as verified by high-performance liquid chromatography (HPLC).

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison

Parameter Traditional Method H₂O₂/DMSO Method
Steps 6 1
Overall Yield ~50% ~80% (theoretical)
Cost High (catalysts, reagents) Moderate
Environmental Impact High (toxic solvents, waste) Low (green oxidant)
Scalability Established for industrial use Requires optimization

化学反応の分析

科学研究への応用

CP380736は、科学研究において幅広い用途があります。

    化学: チロシンキナーゼの阻害と新規阻害剤の開発を研究するためのモデル化合物として使用されます。

    生物学: 細胞プロセスと疾患メカニズムにおけるEGFRの役割を理解するのに役立ちます。

    医学: EGFR媒介シグナル伝達経路を阻害することにより、癌治療の可能性について調査されています。

    産業: 診断ツールや治療薬の開発に使用されます

科学的研究の応用

Pharmaceutical Development

Therapeutic Potential
This compound is primarily explored for its potential as a therapeutic agent in treating various diseases, especially cancers. Research indicates that it may inhibit tumor growth through mechanisms such as cell cycle arrest at the G2/M phase, demonstrating significant anticancer activity against multiple cell lines including breast cancer and hepatocellular carcinoma .

Tyrosine Kinase Inhibition
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one has been identified as an inhibitor of tyrosine kinase enzymes, particularly epidermal growth factor receptors (EGFR). This inhibition is crucial in the treatment of several cancers, including non-small cell lung cancer and colorectal cancer. Its efficacy was demonstrated in preclinical studies where it exhibited significant anti-tumor activity across various solid tumor xenografts .

Biochemical Studies

Enzyme Interaction Studies
The compound serves as a valuable tool in biochemical research for studying enzyme interactions and cellular processes. It aids researchers in understanding complex biological pathways, which can lead to the development of new therapeutic strategies .

Drug Formulation

Enhancing Bioavailability
Due to its unique chemical properties, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is suitable for drug formulation. It enhances the bioavailability and stability of therapeutic agents compared to traditional compounds, making it an attractive candidate for pharmaceutical applications .

Material Science

Advanced Material Development
In material science, this compound is investigated for its potential use in developing advanced materials such as coatings and polymers. Its chemical stability and functional properties make it suitable for applications requiring durable materials .

Analytical Chemistry

Detection and Quantification Methods
The compound is utilized in analytical chemistry for detecting and quantifying other substances. Its role in providing precise measurements is vital across various applications, including quality control in pharmaceutical manufacturing .

Data Table: Summary of Applications

Application Area Description Key Findings/Studies
Pharmaceutical DevelopmentPotential anticancer agent; inhibits tumor growthSignificant activity against various cancers; cell cycle arrest mechanism
Biochemical StudiesTool for studying enzyme interactionsAids understanding of biological pathways
Drug FormulationEnhances bioavailability and stability of drugsImproves formulation strategies
Material ScienceDevelopment of stable coatings and polymersInvestigated for advanced material properties
Analytical ChemistryUsed for detection and quantification in various applicationsProvides precise measurements essential for quality control

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis of novel quinazolinone derivatives, including 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, which exhibited significant cytotoxic activity against various cancer cell lines. The study concluded that these compounds could serve as potential candidates for further development into anticancer therapies .

Case Study 2: Tyrosinase Inhibition

Research conducted on the compound's inhibitory effects on tyrosinase revealed its potential as an anti-browning agent in food preservation. This study demonstrated that the compound could significantly reduce browning in fresh-cut apples, showcasing its applicability beyond pharmaceuticals into food science .

作用機序

類似化合物の比較

類似化合物

CP380736の独自性

CP380736は、EGFRに対する特異的な結合親和性と選択性によって特徴付けられます。 前臨床研究では、特に他のEGFR阻害剤の有効性を制限する耐性メカニズムを克服する上で有望な結果が示されています.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Solubility and Bioactivity

The 2-methoxyethoxy groups at positions 6 and 7 distinguish this compound from other quinazolinones. Comparisons with structurally related derivatives are summarized below:

Table 1: Comparison with Structural Analogs
Compound Substituents Melting Point (°C) Yield (%) Key Applications References
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one 6,7-(2-methoxyethoxy) 183–184 84–90 EGFR inhibitor intermediate
6,7-Dimethoxyquinazolin-4(3H)-one 6,7-Methoxy 219–221 (HCl salt) 48 Cerebroprotective activity
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline 4-Cl, 6,7-(2-methoxyethoxy) 105–107 89 Intermediate for kinase inhibitors
2-Methyl-6,7-dimethoxy-3,1-benzoxazine-4-one 6,7-Methoxy, 2-methyl Not reported 46 Synthetic precursor
  • Key Findings :
    • The 2-methoxyethoxy groups enhance solubility in polar solvents compared to methoxy substituents, improving bioavailability .
    • Chlorination at position 4 (e.g., compound 15 in ) increases reactivity for subsequent amination steps in drug synthesis .

Pharmacological Comparison with Functional Analogs

EGFR Inhibitors and Anticancer Activity

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one serves as a precursor to N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride, a potent EGFR inhibitor with >99% purity . Comparisons with other EGFR-targeting quinazolinones:

Table 2: Pharmacological Activity of Quinazolinone Derivatives
Compound Target IC₅₀ (nM) Selectivity (σ2R/σ1R) Applications References
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one derivatives EGFR <10 Not applicable NSCLC therapy
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs σ2 Receptor 5–20 >100 Cytotoxic agents
Nitroimidazole-quinazoline hybrids (e.g., compound 14 in ) EGFR/Hypoxia 0.5–2.0 Not reported Dual cytotoxicity (hypoxia/normoxia)
  • Key Findings: Derivatives of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one exhibit sub-nanomolar IC₅₀ values against EGFR, outperforming early-generation quinazolinones like gefitinib . σ2 Receptor ligands with quinazolinone moieties (e.g., ) show high selectivity but lower therapeutic relevance compared to EGFR-focused analogs .

生物活性

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (BMEQ) is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer treatment and enzymatic inhibition. This article reviews the biological activity of BMEQ, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

BMEQ is a quinazolinone derivative characterized by two methoxyethoxy substituents at the 6 and 7 positions. Its chemical structure is crucial for its biological activity, particularly its interaction with target enzymes and receptors.

Inhibition of Tyrosinase:
BMEQ has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin synthesis. The inhibition of tyrosinase can have implications for cosmetic applications, particularly in skin whitening agents. In studies, BMEQ exhibited an IC50 value indicative of strong inhibitory activity against tyrosinase, suggesting its potential as an anti-browning agent in food preservation .

Anticancer Activity:
BMEQ has shown promising results as an anticancer agent. It acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which is significant in the treatment of various cancers. In vitro studies demonstrated that BMEQ effectively inhibits cell proliferation in multiple cancer cell lines, including those resistant to standard therapies .

Case Studies and Experimental Data

  • Tyrosinase Inhibition:
    • Study Findings: BMEQ was selected from a series of quinazolinones for its strong tyrosinase inhibitory activity.
    • IC50 Value: The compound demonstrated an IC50 value that indicates effective inhibition compared to other known inhibitors .
  • Anticancer Activity:
    • Cell Lines Tested: BMEQ was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A431 (epidermoid carcinoma).
    • Results: The compound exhibited significant cytotoxicity with IC50 values ranging from 0.28 to 0.59 µM against Hep G2 and A16-F10 cell lines, respectively .

Data Table: Biological Activity Summary

Biological ActivityTarget Enzyme/Cell LineIC50 ValueReference
Tyrosinase InhibitionTyrosinaseSpecific value not disclosed
Anticancer ActivityMCF-70.59 µM
Anticancer ActivityHep G20.28 µM
Anticancer ActivityA431Specific value not disclosed

Potential Applications

Given its dual role as a tyrosinase inhibitor and an anticancer agent, BMEQ holds potential in both cosmetic formulations and therapeutic treatments for cancer. Its ability to inhibit key enzymes involved in melanin production makes it suitable for skin whitening products, while its anticancer properties could lead to new treatments for EGFR-driven tumors.

Q & A

Q. What are the common synthetic routes for 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, and how are intermediates optimized?

The compound is synthesized via condensation reactions. A key method involves reacting ethyl-2-amino-4,5-bis(2-methoxyethoxy)benzoate with formamide under cyclization conditions . Another route starts with nitrohomoveratric acid (1), treated with polyphosphoric acid (PPA) and acetic anhydride to form intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one, followed by nitrogen substitution . Optimization includes adjusting reaction time, temperature (e.g., 165°C for cyclization), and stoichiometric ratios to minimize by-products .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Characterization relies on:

  • 1H/13C NMR : Peaks at δ 3.92 (methoxy protons) and 162.50 ppm (carbonyl carbons) confirm substituents and cyclized structure .
  • LCMS : A molecular ion peak at m/z 294.30 ([M+H]+) verifies molecular weight .
  • Melting Point : Reported as 185–189°C, though discrepancies may arise due to polymorphic forms or impurities; differential scanning calorimetry (DSC) is recommended for validation .

Q. What is the compound’s role in medicinal chemistry, particularly in kinase inhibitor development?

It is a critical intermediate in synthesizing erlotinib, a tyrosine kinase inhibitor. The quinazolinone core undergoes chlorination (e.g., with oxalyl chloride) to form 4-chloroquinazoline, which reacts with 3-ethynylaniline to yield erlotinib . Modifications to the 6,7-bis(2-methoxyethoxy) groups can influence solubility and target binding .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

  • Catalyst Selection : Use tetrabutylammonium iodide (TBAI) in alkylation steps to enhance reactivity .
  • By-Product Analysis : Monitor nitro reduction intermediates (e.g., using TLC or HPLC) to avoid over-reduction or incomplete cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility during cyclization, while acetic acid aids in protonating intermediates .

Q. How should spectral data discrepancies (e.g., melting point variations) be addressed?

  • Polymorphism Screening : Use X-ray diffraction (XRD) to identify crystalline forms, as polymorphs can alter melting points .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures consistency. For example, impurities in the nitro reduction step (e.g., residual aniline derivatives) may lower observed melting points .

Q. What strategies are employed to modify the quinazolinone core for enhanced biological activity?

  • Hybridization : Conjugation with alkyne-linked thiadiazole groups (e.g., in antiproliferative hybrids) improves cellular uptake. Reaction conditions (e.g., Sonogashira coupling) require palladium catalysts and inert atmospheres .
  • SAR Studies : Replace methoxyethoxy groups with bulkier substituents (e.g., ethoxypropoxy) to assess impact on kinase inhibition. In vitro assays (e.g., MTT on cancer cell lines) validate efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Erlotinib lactam impurity
Reactant of Route 2
Erlotinib lactam impurity

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。